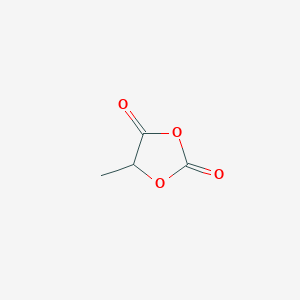
5-Methyl-1,3-dioxolane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-1,3-dioxolane-2,4-dione: is an organic compound with the molecular formula C4H4O4 and a molecular weight of 116.07216 g/mol . It is a white to pale yellow solid that is soluble in many organic solvents such as ethanol and ether . This compound is used as a reagent in organic synthesis and has various applications in scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 5-Methyl-1,3-dioxolane-2,4-dione can be synthesized through several organic synthesis methods. One common method involves the condensation or esterification of cyclic carboxylic acids . Another method is the ring-opening polymerization of O-carboxyanhydrides using a zinc alkoxide initiator . This method is highly efficient and can achieve high isoselectivity without significant epimerization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The specific steps and conditions may vary depending on the desired purity and yield. Common industrial methods include the use of cyclic carboxylic acids and appropriate catalysts to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Methyl-1,3-dioxolane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into other derivatives.
Substitution: It can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or other reduced forms .
Wissenschaftliche Forschungsanwendungen
5-Methyl-1,3-dioxolane-2,4-dione has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to create various compounds and polymers.
Biology: It can be used in biochemical studies to investigate enzyme reactions and metabolic pathways.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug development and delivery systems.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Methyl-1,3-dioxolane-2,4-dione involves its ability to participate in ring-opening polymerization reactions. This process is facilitated by the presence of a zinc alkoxide initiator, which helps to open the ring structure and form polymer chains . The compound’s molecular targets and pathways are primarily related to its reactivity with other chemical species in these reactions.
Vergleich Mit ähnlichen Verbindungen
- 5-Benzyl-1,3-dioxolane-2,4-dione
- 5-(4-(Benzyloxy)benzyl)-1,3-dioxolane-2,4-dione
- 1,3-Dioxolane
Comparison: 5-Methyl-1,3-dioxolane-2,4-dione is unique due to its specific molecular structure and reactivity. Compared to similar compounds like 5-Benzyl-1,3-dioxolane-2,4-dione and 5-(4-(Benzyloxy)benzyl)-1,3-dioxolane-2,4-dione, it has different substituents that influence its chemical behavior and applications . Additionally, 1,3-Dioxolane is a related compound but lacks the methyl group, which affects its reactivity and uses .
Eigenschaften
CAS-Nummer |
17578-13-1 |
|---|---|
Molekularformel |
C4H4O4 |
Molekulargewicht |
116.07 g/mol |
IUPAC-Name |
5-methyl-1,3-dioxolane-2,4-dione |
InChI |
InChI=1S/C4H4O4/c1-2-3(5)8-4(6)7-2/h2H,1H3 |
InChI-Schlüssel |
JLXQJNCZXSYXAK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(=O)OC(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(1-Benzylpiperidin-4-yl)-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7-one](/img/structure/B12500796.png)

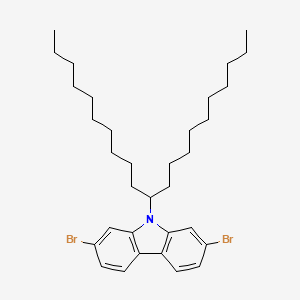
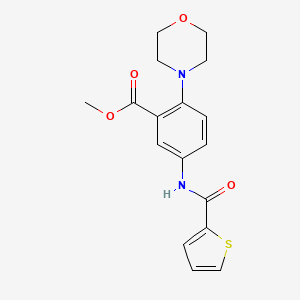
![4-(5-{6-[(6-Methoxypyridin-3-yl)methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl}pyrazin-2-yl)-6-(morpholin-2-ylmethoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12500824.png)
![2-[({1-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]naphthalen-2-yl}oxy)methyl]benzonitrile](/img/structure/B12500826.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-chloro-4-ethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12500838.png)
![Ethyl 2-[(2E)-3-(furan-2-YL)prop-2-enamido]acetate](/img/structure/B12500844.png)
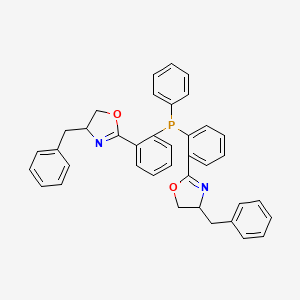
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12500864.png)
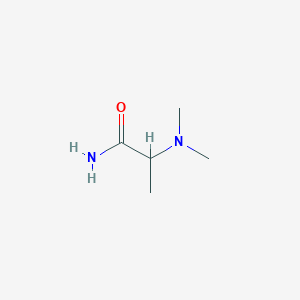

![3-[(3-bromophenyl)carbonyl]-6-methoxyquinolin-4(1H)-one](/img/structure/B12500882.png)
